molecular formula C21H26N4O3S B2745032 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate CAS No. 898344-67-7

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate

Cat. No.: B2745032
CAS No.: 898344-67-7
M. Wt: 414.52
InChI Key: GJQHTKMMZXBUHY-UHFFFAOYSA-N
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Description

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C21H26N4O3S and its molecular weight is 414.52. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Topoisomerase 1 (Top1) . Top1 is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the DNA strand during the normal cell cycle. Inhibition of Top1 can lead to DNA damage and cell death, making it a valuable target for anticancer therapies .

Mode of Action

The compound interacts with its target, Top1, by inhibiting its activity . This inhibition is achieved through the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond . This interaction leads to DNA damage, disrupting the normal cell cycle and leading to cell death .

Biochemical Pathways

The inhibition of Top1 affects the DNA replication and transcription pathways. When Top1 is inhibited, the DNA strand cannot properly unwind and relax, which is necessary for these processes to occur. This leads to DNA damage and, ultimately, cell death .

Pharmacokinetics

Similar compounds with a thiazole ring have been found to have diverse biological activities , suggesting that this compound may also have a wide range of effects in the body.

Result of Action

The result of the compound’s action is the inhibition of Top1, leading to DNA damage and cell death . This makes the compound a potential candidate for anticancer therapies, as it can selectively kill cancer cells by disrupting their DNA replication and transcription processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the reaction condition, such as heating, can overcome the activation barrier for the formation of the C-N bond . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other molecules in the environment.

Properties

IUPAC Name

ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-3-16-22-21-25(23-16)19(26)18(29-21)17(14-8-6-5-7-9-14)24-12-10-15(11-13-24)20(27)28-4-2/h5-9,15,17,26H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQHTKMMZXBUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCC(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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